2-Bromo-6-chloropyrazolo[1,5-A]pyridine
Description
Properties
IUPAC Name |
2-bromo-6-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-3-6-2-1-5(9)4-11(6)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCOUCJDHZZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Cycloaddition of N-iminopyridinium ylides
The most commonly used synthetic protocol to prepare pyrazolo[1,5-a]pyridines involves the intermolecular [3 + 2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes as dipolarophiles.
Intramolecular Cyclizations
Synthesis of pyrazolo[1,5-a]pyridines can be achieved through intramolecular cyclizations of transient nitrenes and ethynylpyridines.
Cross-Dehydrogenative Coupling Reactions
A novel strategy involves cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridine derivatives and β-ketoesters and β-diketones.
General Procedure for the Preparation of Pyrazolo[1,5-a]pyridines
N-amino-2-iminopyridines (3 mmol) and 1,3-dicarbonyl compounds (3 mmol) in ethanol (10 mL) containing acetic acid (1.08 g, 6 equiv) under an O2 atmosphere (1 atm) are stirred at 130 °C for 18 h. Crystals formed upon cooling to room temperature are collected by filtration and recrystallized from an appropriate solvent to give pure pyrazolo[1,5-a]pyridines.
Synthesis of pyrazolo[1,5-a]pyrimidine
Condensation of 4-bromo-1H-pyrazol-3-amine and 2-chloromalonaldehyde under acidic conditions gives 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine.
Scheme 1: Synthesis of pyrazolo[1,5-a]pyrimidine
a) 2-chloromalonaldehyde, MeOH, CH3COOH, 70°C.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-6-chloropyrazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
Key Observations :
- Halogen Position : Bromine at the 2-position (vs. 3-position) may alter steric and electronic interactions in drug-target binding .
- Heterocycle Variation : Replacing pyrazolo with imidazo or triazolo rings modulates thermodynamic binding properties. For example, imidazo[1,5-a]pyridine derivatives exhibit entropic-driven hydrophobic interactions with papain (Ki: 13.75–99.30 mM) .
Antibacterial and Enzyme Inhibition
Kinase Inhibition
Imidazo[1,5-a]pyridine derivatives act as EGFR tyrosine kinase inhibitors, with binding free energies comparable to clinical drugs erlotinib and osimertinib .
Biological Activity
2-Bromo-6-chloropyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrazolo ring fused to a pyridine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. Specifically, research indicates that this compound and its analogs can inhibit the growth of various cancer cell lines.
Case Studies and Findings
-
Growth Inhibition in Cancer Cell Lines :
- A study reported that compounds similar to this compound showed a mean growth inhibition (GI%) of approximately 43.9% across 56 cancer cell lines. Notably, one derivative achieved GI% values as high as 112.34% against kidney carcinoma cell lines (RFX 393) .
- The compound exhibited IC50 values of for CDK2 inhibition and for TRKA inhibition, indicating potent activity against these targets .
-
Mechanism of Action :
- The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, treated cells showed significant accumulation in the G0–G1 phase of the cell cycle, suggesting that these compounds can effectively halt cell division .
- Molecular docking studies revealed that this compound binds similarly to known inhibitors at critical active sites in CDK2 and TRKA .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazolo ring. Research indicates that modifications at specific positions can enhance potency against cancer cells:
| Compound | Substituent | IC50 (CDK2) | IC50 (TRKA) | GI% (RFX 393) |
|---|---|---|---|---|
| 6n | Cyano | 0.78 µM | 0.98 µM | 112.34% |
| 6d | Methoxy | 0.55 µM | 0.57 µM | 84.17% |
| 6p | Chloro | 0.67 µM | 1.34 µM | 66.02% |
This table illustrates how different substituents can significantly alter the compound's efficacy.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-bromo-6-chloropyrazolo[1,5-a]pyridine, and how do reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling or halogenation of pyrazolo[1,5-a]pyridine precursors. For example:
- Halogenation : Bromination/chlorination of pyrazolo[1,5-a]pyridine using NBS (N-bromosuccinimide) or SOCl₂ under inert atmospheres.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids using Pd(PPh₃)₄ as a catalyst in THF/water mixtures (70–80°C, 12–24 hours) .
- Key Parameters : Temperature control (to prevent side reactions), stoichiometric ratios of halogenating agents, and catalyst loading (typically 5–10 mol%). Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic proton signals in δ 7.5–8.5 ppm (pyridine ring) and absence of NH protons. Chlorine and bromine substituents cause distinct splitting patterns.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231.92 for C₇H₄BrClN₂).
- IR : Absence of OH/NH stretches (indicative of purity) and C-Br/C-Cl vibrations near 550–650 cm⁻¹ .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to model electronic properties. Basis sets such as 6-31G(d,p) are suitable for geometry optimization .
- Key Analyses :
- HOMO-LUMO Gaps : Lower gaps (e.g., <5 eV) indicate higher electrophilicity, favoring oxidative addition in Pd-catalyzed reactions.
- Natural Bond Orbital (NBO) Analysis : Identify charge distribution at halogen sites to predict regioselectivity in Suzuki couplings .
Q. What strategies resolve contradictions in reported reaction yields for heterocyclic derivatives synthesized from this compound?
- Methodological Answer :
- Systematic Screening : Vary solvents (DMF vs. DMSO), bases (K₂CO₃ vs. Cs₂CO₃), and ligands (XPhos vs. SPhos) to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated species) that reduce yields.
- Case Study : A 20% yield discrepancy in Sonogashira couplings was resolved by replacing Pd(OAc)₂ with PdCl₂(PPh₃)₂, reducing Pd black formation .
Q. What mechanistic insights explain the regioselectivity of this compound in palladium-catalyzed C–H activation?
- Methodological Answer :
- Directing Groups : The pyridine nitrogen acts as an intrinsic directing group, favoring C3 functionalization.
- Computational Modeling : Transition state analysis (using Gaussian 09) shows lower activation energy for C3 over C5 due to steric hindrance from the bromine substituent .
Application-Oriented Questions
Q. How is this compound utilized in designing kinase inhibitors or agrochemicals?
- Methodological Answer :
- Kinase Inhibitors : The core structure serves as a hinge-binding motif. Introduce sulfonamide or amide groups at C3 to enhance ATP-binding pocket interactions.
- Agrochemicals : Derivatives show pesticidal activity by targeting insect GABA receptors. Optimize logP values (2.5–3.5) via substituent modification for improved membrane permeability .
Q. What experimental approaches improve the aqueous solubility of this compound derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
